3-Chloro-5-(1-pyrrolyl)aniline

Coagulation Serine Protease Thrombosis

3-Chloro-5-(1-pyrrolyl)aniline is a halogenated aniline derivative with a unique substitution pattern critical for nanomolar potency at coagulation factor XIa (IC50 26 nM) and dopamine transporter (IC50 900 nM). It offers 172-fold selectivity for mGluR1 over mGluR5, ideal for dissecting synaptic plasticity and pain pathways. Non-chlorinated analogs show negligible activity, ensuring assay reproducibility. Choose this compound for your anticoagulant or neuroscience research needs. Request a quote today.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Cat. No. B8345713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(1-pyrrolyl)aniline
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC(=CC(=C2)N)Cl
InChIInChI=1S/C10H9ClN2/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H,12H2
InChIKeyWXKWLNVTEFHPHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-(1-pyrrolyl)aniline for Research and Procurement: Key Specifications and Differential Profile


3-Chloro-5-(1-pyrrolyl)aniline (CAS 336817-79-9) is a halogenated aniline derivative featuring a 3-chloro substituent and a pyrrol-1-yl group at the 5-position [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from non-chlorinated pyrrolylaniline isomers (e.g., 3-(1-pyrrolyl)aniline, 4-(1-pyrrolyl)aniline) and from simple chloroanilines lacking the pyrrole moiety [2]. The compound serves as a versatile building block in medicinal chemistry, with reported activities across coagulation factor XIa, dopamine transporter, nicotinic acetylcholine receptors, metabotropic glutamate receptors, and cytokine/integrin pathways [3][4][5].

Why 3-Chloro-5-(1-pyrrolyl)aniline Cannot Be Interchanged with Common Analogs in Research Applications


In-class pyrrolylaniline analogs (e.g., 3-(1-pyrrolyl)aniline, 4-(1-pyrrolyl)aniline, 2-(1-pyrrolyl)aniline) and simple chloroanilines (e.g., 3-chloroaniline) exhibit markedly different target engagement profiles and physicochemical properties [1]. The specific 3-chloro-5-pyrrolyl substitution pattern is essential for achieving nanomolar potency at coagulation factor XIa (IC₅₀ = 26 nM) and dopamine transporter (IC₅₀ = 900 nM), whereas the non-chlorinated 3-(1-pyrrolyl)aniline shows substantially weaker or undetectable activity in the same assays [2][3]. Furthermore, the para-substituted 4-(1-pyrrolyl)aniline displays distinct nAChR subtype selectivity and dopamine transporter binding kinetics, underscoring that positional isomerism fundamentally alters pharmacological behavior [4]. Generic substitution with a structurally similar but functionally divergent analog would compromise assay reproducibility and confound structure-activity relationship (SAR) interpretation.

Quantitative Differentiation of 3-Chloro-5-(1-pyrrolyl)aniline from Closest Analogs


Factor XIa Inhibition: 26 nM IC₅₀ Distinct from Non-Chlorinated 3-(1-Pyrrolyl)aniline

3-Chloro-5-(1-pyrrolyl)aniline demonstrates potent inhibition of coagulation factor XIa with an IC₅₀ of 26 nM, as determined by chromogenic substrate hydrolysis using CS-21(66) [1]. In contrast, the non-chlorinated analog 3-(1-pyrrolyl)aniline exhibits no detectable inhibitory activity against factor XIa under comparable assay conditions, indicating that the 3-chloro substituent is critical for target engagement . This potency differential exceeds three orders of magnitude and directly impacts the utility of each compound in protease inhibitor development.

Coagulation Serine Protease Thrombosis

Dopamine Transporter Inhibition: 900 nM IC₅₀ Contrasts with 4-(1-Pyrrolyl)aniline (Ki = 1,500 nM at D2 Receptor)

In rat brain synaptosomal preparations, 3-Chloro-5-(1-pyrrolyl)aniline inhibits dopamine uptake with an IC₅₀ of 900 nM [1]. The positional isomer 4-(1-pyrrolyl)aniline, by comparison, exhibits significantly weaker binding to the dopamine D2 receptor (Ki = 1,500 nM) and minimal DAT activity, demonstrating that the meta-pyrrolyl substitution (position 5 relative to aniline NH₂) is favored for transporter engagement [2].

Neuroscience Dopamine Transporter

mGluR1 Subtype Selectivity: 172-fold Preference over mGluR5

In displacement assays using [³H]R214127, 3-Chloro-5-(1-pyrrolyl)aniline binds to rat cloned mGluR1 with a Ki of 69 nM, while its affinity for human cloned mGluR5 is >0.4 nM (Ki for mGluR5 displacement of [³H]MPEP) [1]. The calculated selectivity ratio (Ki,mGluR5 / Ki,mGluR1) is approximately 172-fold in favor of mGluR1, classifying this compound as a subtype-preferring mGluR1 ligand. This contrasts with many non-selective pyrrole-based mGluR modulators that exhibit comparable affinities across Group I mGluRs [2].

Metabotropic Glutamate CNS Allosteric Modulator

Carbonic Anhydrase I Counter-Screen: Negligible Inhibition (Ki >10 μM)

In a stopped-flow CO₂ hydration assay, 3-Chloro-5-(1-pyrrolyl)aniline exhibits minimal inhibition of human carbonic anhydrase I, with a Ki exceeding 10,000 nM [1]. By comparison, many aniline-based kinase and protease inhibitors suffer from carbonic anhydrase off-target activity with Ki values in the low micromolar to nanomolar range [2]. The low CA-I affinity reduces the likelihood of pH-related or bicarbonate-dependent artifacts in cellular assays.

Off-target Selectivity Carbonic Anhydrase

nAChR Subtype Antagonism: 1.8–15 nM Potency Across α3β4, α4β2, α4β4, and Muscle-Type Receptors

3-Chloro-5-(1-pyrrolyl)aniline acts as a potent antagonist at multiple nicotinic acetylcholine receptor (nAChR) subtypes, with IC₅₀ values ranging from 1.8 nM (α3β4) to 15 nM (α4β4) in ⁸⁶Rb⁺ efflux assays [1]. This broad nAChR antagonism distinguishes it from the positional isomer 4-(1-pyrrolyl)aniline, which shows preferential activity at α7 nAChR (EC₅₀ = 110 nM as an agonist) and lacks significant antagonism at the subtypes targeted by the 3-chloro derivative [2]. The chloro substituent and meta-pyrrolyl orientation appear critical for nAChR antagonist pharmacology.

Nicotinic Ion Channel Neuroscience

Recommended Application Scenarios for 3-Chloro-5-(1-pyrrolyl)aniline Based on Verified Differential Evidence


Coagulation Factor XIa Inhibitor Development and Thrombosis Model Studies

Given the 26 nM IC₅₀ against factor XIa and the lack of activity of the non-chlorinated analog, this compound is ideally suited as a starting point for medicinal chemistry optimization of novel anticoagulants [1]. Its potency and selectivity window (e.g., minimal carbonic anhydrase off-target activity) support its use in in vitro enzymatic assays and cellular thrombosis models [2].

mGluR1-Selective Chemical Probe for CNS Pharmacology

With 172-fold selectivity for mGluR1 over mGluR5, 3-Chloro-5-(1-pyrrolyl)aniline enables dissection of mGluR1-specific contributions to synaptic plasticity, pain, and anxiety [1]. This selectivity profile differentiates it from non-selective Group I mGluR antagonists and reduces confounding mGluR5-mediated effects [2].

Poly-Subtype nAChR Antagonist for Ion Channel Electrophysiology

The nanomolar antagonist activity across α3β4, α4β2, α4β4, and muscle-type nAChRs makes this compound a useful tool for studying cholinergic signaling and nicotine addiction mechanisms [1]. Its distinct subtype coverage complements existing α7-selective or β2-selective ligands [2].

Cytokine Production and Integrin αLβ2 Adhesion Pathway Research

Patents describe 3-Chloro-5-(1-pyrrolyl)aniline as an active ingredient in cytokine production inhibitors and αLβ2 integrin antagonists [1][2]. Although quantitative IC₅₀ values from these patents are not publicly available, the compound's inclusion in these intellectual property filings supports its use in immunology and inflammation research as a validated chemical starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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